8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, known for its psychoactive properties. Characterized by a unique bicyclic structure, this compound has garnered interest due to its potential biological activities, including anxiolytic, sedative, and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H13ClN2O
- Molecular Weight : Approximately 272.73 g/mol
- Structure : The compound features a chloro substituent at the 8-position and a phenyl group at the 5-position, contributing to its distinct chemical properties.
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic and sedative properties. Specifically, this compound has shown promising results in binding affinity studies with central benzodiazepine receptors (CBRs), which mediate anxiolytic effects.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Chloro and phenyl groups | Anxiolytic and sedative |
Diazepam | Classic benzodiazepine structure | Anxiolytic and muscle relaxant |
Flurazepam | Fluorinated derivative | Sedative with longer half-life |
Anticonvulsant Properties
The anticonvulsant activity of this compound has been explored through various in vitro studies. It has been found to exhibit protective effects in animal models of seizures. The mechanism appears to involve modulation of GABA_A receptor activity, enhancing inhibitory neurotransmission in the central nervous system.
Structure-Activity Relationship (SAR)
Recent studies on the structure-activity relationship of benzodiazepines have provided insights into how modifications affect biological activity. The introduction of chlorine at specific positions has been shown to enhance receptor binding affinity significantly.
Case Study: SAR Analysis
A study investigated various derivatives of benzodiazepines with different substituents. It was found that:
- Chlorine at position 7 increased activity compared to unsubstituted analogs.
- Methyl groups at position 10 also enhanced activity.
Binding Affinity Studies
Binding affinity studies reveal that this compound interacts selectively with certain receptors:
Table 2: Binding Affinity to Receptors
Receptor Type | Binding Affinity (Ki) |
---|---|
Central Benzodiazepine Receptor | Low nanomolar range |
Peripheral Benzodiazepine Receptor | Moderate affinity |
Clinical Implications
The potential applications of this compound extend beyond traditional anxiolytics. Emerging research suggests its use in treating conditions such as anxiety disorders, insomnia, and even certain types of epilepsy.
Properties
IUPAC Name |
8-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBLTOSFWMKXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.